Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride
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Overview
Description
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is a chemical compound that incorporates a cereblon (CRBN) ligand for the E3 ubiquitin ligase and a linker. This compound is used in the design of proteolysis targeting chimeras (PROTACs), specifically for the creation of PROTAC MD-224 . It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Preparation Methods
The synthesis of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves multiple steps, including the incorporation of the cereblon ligand and the linker. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Click Chemistry: It contains an alkyne group that allows it to undergo CuAAC with azide-containing molecules.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of multiple functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include copper catalysts for CuAAC and various solvents to facilitate the reactions. The major products formed depend on the specific reactants used in the CuAAC process .
Scientific Research Applications
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: The compound is utilized in studies involving protein degradation and the ubiquitin-proteasome system.
Industry: The compound’s role in click chemistry makes it valuable for various industrial applications, including the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride involves its role as a ligand for the E3 ubiquitin ligase cereblon. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is crucial in the design of PROTACs, which aim to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride is unique due to its specific incorporation of the cereblon ligand and its application in PROTAC design. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug that also targets cereblon but lacks the specific linker used in this compound.
Pomalidomide: Another cereblon-targeting drug with different structural features.
PROTAC MD-224: A specific PROTAC designed using this compound
These compounds share the common feature of targeting cereblon but differ in their specific applications and structural components.
Properties
Molecular Formula |
C25H25ClN4O4 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-amino-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c26-18-10-8-17(9-11-18)23(31)27-14-3-1-2-5-16-6-4-7-19-20(16)15-29(25(19)33)21-12-13-22(30)28-24(21)32;/h4,6-11,21H,1,3,12-15,26H2,(H,27,31)(H,28,30,32);1H |
InChI Key |
CUMXORBICFYTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)C4=CC=C(C=C4)N.Cl |
Origin of Product |
United States |
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